1-(2-Bromo-1-cyclohexen-1-yl)ethanol
Description
Contextualizing Halogenated Alkenols within Synthetic Chemistry
Halogenated alkenols, which are organic compounds containing a carbon-carbon double bond, a halogen atom, and a hydroxyl group, are highly valuable building blocks in modern organic synthesis. The presence of multiple, distinct functional groups within a single molecule provides a platform for a variety of selective chemical transformations. The introduction of a halogen, such as bromine, into an alkenol structure significantly influences the molecule's reactivity. researchgate.net Halogenation reactions are a cornerstone of organic synthesis, enabling the production of a wide array of compounds with unique properties. acs.org
The carbon-bromine bond in a vinyl bromide is a key functional group that can participate in a range of reactions. For instance, it is a common precursor for organometallic reagents and can undergo various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net The hydroxyl group, on the other hand, can be oxidized to a ketone, converted into a better leaving group for substitution or elimination reactions, or used to direct the stereochemical outcome of nearby reactions. youtube.comchemistrysteps.com The interplay between the vinyl halide and the alcohol functionality makes halogenated alkenols powerful intermediates for the synthesis of complex target molecules.
The Role of 1-(2-Bromo-1-cyclohexen-1-yl)ethanol as a Versatile Synthetic Intermediate
This compound (also known by its IUPAC name 1-(2-bromocyclohex-1-en-1-yl)ethan-1-ol) is a specific example of a halogenated cyclohexenyl alcohol. researchgate.net Its structure, featuring a secondary alcohol adjacent to a vinyl bromide on a cyclohexene (B86901) ring, makes it a potentially valuable and versatile synthetic intermediate. While specific peer-reviewed studies detailing the synthesis and reactivity of this exact compound are not widespread, its chemical nature allows for a number of predicted applications based on the known reactivity of its constituent functional groups.
Plausible Synthesis: A logical synthetic route to this compound would likely start from the commercially available 1-acetyl-1-cyclohexene (B7769156). nih.gov This synthesis could proceed via a two-step sequence:
Bromination of the alkene: The double bond of 1-acetyl-1-cyclohexene could be brominated. Under specific conditions, this might proceed via an electrophilic addition of bromine across the double bond, followed by elimination of hydrogen bromide to yield an α-bromo-α,β-unsaturated ketone. Alternatively, allylic bromination using a reagent like N-bromosuccinimide (NBS) could be employed, although this may lead to a different regioisomer. doubtnut.com
Reduction of the ketone: The ketone functionality of the resulting bromo-ketone could then be selectively reduced to the secondary alcohol using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). This would yield the target compound, this compound.
Versatility in Synthesis: The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups:
Reactions at the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 2-bromo-1-(1-cyclohexenyl)ethanone. The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution (Sₙ2) or elimination (E1/E2) reactions. chemistrysteps.com
Reactions at the Vinyl Bromide: The C-Br bond is a key site for carbon-carbon bond formation. It can be subjected to metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling with a boronic acid could introduce a new alkyl or aryl group at the 2-position of the cyclohexene ring. This functional handle allows for the elaboration of the carbon skeleton, building more complex molecules. researchgate.net
The combination of these reactive sites makes this compound a bifunctional building block. One functional group can be reacted selectively while leaving the other intact for subsequent transformations, a key strategy in multi-step organic synthesis.
Interactive Data Tables
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH(OH)- | 3.8 - 4.5 | Quartet (q) |
| -CH₃ | 1.2 - 1.5 | Doublet (d) |
| -OH | 1.5 - 4.0 (variable) | Singlet (s) or Broad Singlet |
| Cyclohexene ring protons | 1.6 - 2.5 | Multiplets (m) |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C-Br (vinylic) | 115 - 125 |
| C=C (quaternary) | 135 - 145 |
| -CH(OH)- | 70 - 80 |
| -CH₃ | 20 - 25 |
| Cyclohexene ring carbons | 20 - 40 |
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |
| C-H stretch (sp³) | 2850 - 3000 | Medium to Strong |
| C=C stretch (alkene) | 1640 - 1680 | Medium to Weak |
| C-O stretch (alcohol) | 1050 - 1150 | Strong |
| C-Br stretch | 500 - 600 | Medium to Strong |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromocyclohexen-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c1-6(10)7-4-2-3-5-8(7)9/h6,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGDEJZHKYTRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(CCCC1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways to 1 2 Bromo 1 Cyclohexen 1 Yl Ethanol
Direct Synthetic Approaches
Direct synthetic routes to 1-(2-bromo-1-cyclohexen-1-yl)ethanol focus on the introduction of the bromine atom or the ethanol (B145695) group in a single key step onto a pre-existing cyclohexene (B86901) scaffold.
Directed Bromination Strategies for Cyclohexenyl Alcohols
A primary direct approach involves the selective bromination of the corresponding unsaturated alcohol, 1-(1-cyclohexen-1-yl)ethanol. The key challenge in this transformation is to achieve regioselective bromination at the vinylic position (C2) without affecting the allylic position or the hydroxyl group.
One of the most common reagents for such transformations is N-bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com NBS is a versatile reagent for allylic and benzylic brominations and can also be used for electrophilic additions to alkenes. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction mechanism with NBS can be influenced by the reaction conditions, such as the presence of radical initiators or the polarity of the solvent. masterorganicchemistry.comlibretexts.org
In the context of 1-(1-cyclohexen-1-yl)ethanol, a radical-mediated allylic bromination would likely lead to a mixture of products due to the presence of multiple allylic protons and the potential for allylic rearrangement of the radical intermediate. winona.edu However, under conditions that favor electrophilic addition, NBS can act as a source of electrophilic bromine. The reaction would likely proceed through a bromonium ion intermediate. Subsequent attack by a nucleophile would open this intermediate. If the reaction is carried out in a non-nucleophilic solvent, elimination of a proton from the adjacent carbon bearing the hydroxyl group could lead to the desired this compound.
Table 1: Representative Conditions for Allylic Bromination with NBS
| Substrate | Reagent | Initiator/Catalyst | Solvent | Product(s) | Reference |
|---|---|---|---|---|---|
| Cyclohexene | NBS | UV light | CCl₄ | 3-Bromocyclohexene | libretexts.org |
This table illustrates the general conditions for allylic bromination using NBS on similar cyclic and acyclic alkenes, highlighting the potential for product mixtures.
Selective Functionalization of Bromocyclohexene Scaffolds
An alternative direct approach begins with a brominated cyclohexene and introduces the ethanol substituent. A feasible precursor for this strategy is 2-bromocyclohex-1-ene. This vinyl bromide can be subjected to metal-halogen exchange to form a nucleophilic organometallic species, which can then react with an electrophile like acetaldehyde.
For instance, treatment of 2-bromocyclohex-1-ene with a strong base such as n-butyllithium or magnesium metal would generate the corresponding vinyllithium (B1195746) or Grignard reagent. This highly reactive intermediate can then undergo nucleophilic addition to the carbonyl group of acetaldehyde. A subsequent aqueous workup would protonate the resulting alkoxide to yield the target molecule, this compound.
A critical consideration in this approach is the stability of the organometallic intermediate. Vinyllithium and Grignard reagents are known to be reactive and can participate in side reactions if not handled under appropriate inert and anhydrous conditions.
Multi-Step Synthetic Strategies
Convergent and Divergent Synthetic Routes
Convergent and divergent strategies are powerful tools in organic synthesis for creating molecular diversity. paris-saclay.frlibretexts.orgmsu.edu In a convergent synthesis, different fragments of the target molecule are prepared separately and then joined together in the later stages of the synthesis. For this compound, a convergent approach is not immediately obvious due to the relatively simple structure of the molecule.
However, a divergent approach starting from a common intermediate to generate a library of related compounds is highly feasible. paris-saclay.frnih.gov For example, functionalized cyclohexene oxides can serve as versatile precursors for a range of substituted cyclohexene derivatives. paris-saclay.frnih.govresearchgate.net A cycloaddition-fragmentation sequence starting from benzene (B151609) oxide can lead to highly substituted cyclohexene oxide derivatives, which can then be manipulated to introduce the desired bromo and ethanol functionalities. paris-saclay.frresearchgate.net
Derivatization from Precursor Molecules (e.g., 1-acetyl-1-cyclohexene)
A practical and widely applicable multi-step synthesis starts from the readily available precursor, 1-acetyl-1-cyclohexene (B7769156). This α,β-unsaturated ketone can be selectively reduced to the corresponding allylic alcohol, 1-(1-cyclohexen-1-yl)ethanol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165), often in the presence of a Lewis acid like cerium(III) chloride (Luche reduction) to favor 1,2-addition over conjugate addition.
Once the precursor alcohol, 1-(1-cyclohexen-1-yl)ethanol, is obtained, the subsequent challenge is the regioselective introduction of the bromine atom at the C2 position of the cyclohexene ring, as discussed in section 2.1.1.
A patent describes a multi-step sequence starting from a related compound, 1-cyclohexenylacetonitrile, which is first reacted with hydrogen bromide. google.com The resulting saturated bromo-nitrile is then reduced to the corresponding amine, followed by an elimination reaction to re-form the double bond, yielding 2-(1-cyclohexenyl)ethylamine. google.com While this synthesis does not produce the target alcohol, it demonstrates a viable multi-step strategy involving addition and elimination steps on a cyclohexene scaffold.
Methodological Advancements in this compound Synthesis
Recent advancements in synthetic organic chemistry offer new possibilities for the efficient and selective synthesis of highly substituted alkenes like this compound. The development of new catalytic systems and reagents for the synthesis of vinyl bromides and functionalized allylic alcohols is particularly relevant. researchgate.netorganic-chemistry.org
For the synthesis of vinyl bromides, palladium-catalyzed methods have emerged as powerful tools. For example, vinyl triflates, which can be prepared from the corresponding ketones, can be converted to vinyl bromides in the presence of a palladium catalyst and a bromide source. researchgate.net This approach could be adapted to synthesize this compound from a suitable triflate precursor.
Furthermore, advancements in the stereoselective synthesis of functionalized cyclohexene derivatives provide opportunities for controlling the chirality of the final product. researchgate.net Palladium-catalyzed allylic amination of carbohydrate-derived cyclohexenes has been shown to produce chirally pure diaminocyclohexene derivatives, and similar strategies could potentially be applied to the synthesis of chiral bromo-alcohols. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | 1-(2-Bromocyclohex-1-en-1-yl)ethanol | C₈H₁₃BrO |
| 1-(1-Cyclohexen-1-yl)ethanol | 1-(Cyclohex-1-en-1-yl)ethanol | C₈H₁₄O |
| N-Bromosuccinimide | 1-Bromo-2,5-pyrrolidinedione | C₄H₄BrNO₂ |
| Cyclohexene | Cyclohexene | C₆H₁₀ |
| 3-Bromocyclohexene | 3-Bromocyclohexene | C₆H₉Br |
| 2-Bromocyclohex-1-ene | 1-Bromo-2-cyclohexene | C₆H₉Br |
| Acetaldehyde | Ethanal | C₂H₄O |
| 1-Acetyl-1-cyclohexene | 1-(Cyclohex-1-en-1-yl)ethan-1-one | C₈H₁₂O |
| Benzene oxide | 7-Oxabicyclo[4.1.0]hepta-2,4-diene | C₆H₆O |
| 1-Cyclohexenylacetonitrile | (Cyclohex-1-en-1-yl)acetonitrile | C₈H₁₁N |
| 2-(1-Cyclohexenyl)ethylamine | 2-(Cyclohex-1-en-1-yl)ethan-1-amine | C₈H₁₅N |
Catalyst Development for Enhanced Reaction Efficiency
The efficient synthesis of this compound hinges on the development of effective catalysts that can control the reaction's regio- and stereochemical outcomes. While a dedicated catalytic system for this specific molecule is not extensively documented, research on analogous transformations provides significant insights into potential catalytic strategies. These strategies often involve metal-mediated processes for the formation of the vinyl bromide moiety and enzymatic catalysts for the resolution of the chiral alcohol.
One promising approach involves the use of transition metal catalysts, which are known to facilitate a wide range of cross-coupling and addition reactions. For the synthesis of vinyl bromides, copper and palladium-based catalysts have shown considerable utility. For instance, the transformation of alkenyl iodides to the corresponding bromides can be achieved with high efficiency and retention of stereochemistry using catalytic amounts of copper iodide in the presence of a suitable ligand. organic-chemistry.org This suggests that a similar strategy could be employed in the final steps of the synthesis of this compound.
Furthermore, the stereoselective synthesis of trisubstituted vinyl bromides has been successfully achieved using magnesium bromide etherate (MgBr₂·OEt₂) as both a Lewis acid promoter and a bromide source. nih.gov This method, which involves the addition of alkynes to in situ formed oxocarbenium ions, offers a pathway to vinyl bromides with an allylic ether functional group, a close structural relative of the target molecule. nih.gov The adaptation of this methodology to a cyclohexenone precursor could provide a direct route to the desired vinyl bromide scaffold.
In the context of enantioselective synthesis, lipase-catalyzed kinetic resolution represents a powerful tool for obtaining optically pure secondary alcohols. Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (PCL), have demonstrated high efficacy in the resolution of aromatic Morita-Baylis-Hillman derivatives, which share structural similarities with this compound. d-nb.inforesearchgate.net The enzymatic resolution of a racemic mixture of the target alcohol would likely proceed via transesterification or hydrolysis, affording one enantiomer in high enantiomeric excess. d-nb.inforesearchgate.net The selectivity of these enzymes can be influenced by the substrate structure and the reaction medium. d-nb.info
The table below summarizes potential catalysts and their analogous applications relevant to the synthesis of this compound.
Table 1: Potential Catalysts for the Synthesis of this compound and Related Compounds
| Catalyst | Analogous Application | Potential Role in Synthesis | Reference |
|---|---|---|---|
| Copper(I) iodide / trans-N,N′-dimethylcyclohexane-1,2-diamine | Transformation of alkenyl iodides to vinyl bromides | Final bromination step with retention of stereochemistry | organic-chemistry.org |
| MgBr₂·OEt₂ | Stereoselective synthesis of trisubstituted vinyl bromides | Formation of the vinyl bromide moiety from an alkyne precursor | nih.gov |
| Candida antarctica Lipase (B570770) B (CAL-B) | Kinetic resolution of aromatic secondary alcohols | Enantioselective acylation or hydrolysis of racemic this compound | d-nb.inforesearchgate.net |
Sustainable Solvent and Condition Optimization
The principles of green chemistry are increasingly influencing the design of synthetic routes, prompting a shift towards more sustainable solvents and optimized reaction conditions. The synthesis of this compound is no exception, with research efforts directed at minimizing the environmental impact of the production process.
A key area of focus is the replacement of hazardous organic solvents with greener alternatives. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids are being explored as viable reaction media for various organic transformations. For instance, the synthesis of α-bromoacetophenones has been successfully carried out using N-bromosuccinimide as a brominating agent in a mixture of PEG-400 and water under ultrasonic irradiation. organic-chemistry.org This approach not only avoids the use of toxic and corrosive bromine but also enhances reaction rates and simplifies work-up procedures. organic-chemistry.org The application of such a system to the bromination of a suitable cyclohexene precursor could offer a more sustainable route to the target compound.
The optimization of reaction conditions also plays a crucial role in enhancing sustainability. This includes minimizing reaction times, reducing energy consumption, and improving atom economy. The use of microwave irradiation has been shown to significantly accelerate the synthesis of (E)-β-arylvinyl bromides from the corresponding 3-arylpropenoic acids, with reaction times as short as 1-2 minutes. organic-chemistry.org This rapid heating method can lead to higher yields and cleaner reactions compared to conventional heating.
The table below outlines potential sustainable solvents and conditions that could be applied to the synthesis of this compound, based on analogous reactions.
Table 2: Potential Sustainable Solvents and Conditions for the Synthesis of this compound
| Solvent/Condition | Analogous Application | Potential Advantage | Reference |
|---|---|---|---|
| Water / PEG-400 | Synthesis of α-bromoacetophenones | Avoidance of hazardous organic solvents, enhanced reaction rates | organic-chemistry.org |
| Ethanol | Bromination of 4-methylphenol | Renewable and less toxic solvent | mdpi.com |
| Microwave Irradiation | Synthesis of (E)-β-arylvinyl bromides | Reduced reaction times, improved yields | organic-chemistry.org |
Stereochemical Considerations in 1 2 Bromo 1 Cyclohexen 1 Yl Ethanol Chemistry
Enantioselective Synthesis and Resolution of 1-(2-Bromo-1-cyclohexen-1-yl)ethanol
The preparation of enantiomerically enriched or pure this compound is a critical step for its use in stereoselective synthesis. This can be achieved through two primary strategies: asymmetric synthesis, which creates a specific enantiomer directly, and resolution, which separates a racemic mixture into its constituent enantiomers.
Asymmetric synthesis methodologies are instrumental in accessing enantiomerically pure compounds. researchgate.net While specific examples for the direct asymmetric synthesis of this compound are not prevalent in the literature, the principles of using chiral auxiliaries and catalysts are well-established and applicable.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. researchgate.net For the synthesis of a chiral alcohol like this compound, a common approach involves the asymmetric reduction of the corresponding ketone, 2-bromo-1-acetylcyclohexene. This can be achieved by using a chiral reducing agent or, more commonly, by attaching a chiral auxiliary to the ketone, which then directs the facial attack of an achiral reducing agent. Evans' chiral auxiliaries, for instance, have been successfully employed in a wide array of asymmetric transformations, including the synthesis of chiral building blocks for natural products. researchgate.net The auxiliary is later removed to yield the desired enantiomerically enriched alcohol.
Alternatively, asymmetric catalysis offers a more atom-economical approach. Here, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral allylic alcohols, catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, are often employed for the asymmetric hydrogenation or transfer hydrogenation of the corresponding enone. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
A conceptual approach for the asymmetric synthesis of this compound could involve the following:
| Method | Description | Potential Chiral Control Element |
| Asymmetric Reduction | Reduction of 2-bromo-1-acetylcyclohexene | Chiral borane (B79455) reagents (e.g., CBS catalyst), or transition metal catalysts with chiral ligands (e.g., BINAP-Ru). |
| Chiral Auxiliary Directed Addition | Addition of a methyl group to a 2-bromocyclohexene-1-carbaldehyde (B2562556) derivative bearing a chiral auxiliary. | Evans oxazolidinones, camphor-derived auxiliaries. researchgate.net |
Kinetic resolution is a powerful technique for separating racemic mixtures. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Biocatalysis, particularly using enzymes like lipases, has emerged as a highly effective and environmentally benign tool for the kinetic resolution of racemic alcohols.
While direct studies on the lipase-catalyzed resolution of racemic this compound are not explicitly documented, research on analogous compounds provides a strong precedent. For instance, the kinetic resolution of racemic 1-(cyclohex-1-en-1-yl)ethanol has been successfully achieved using lipase-catalyzed acylation. researchgate.net In this process, one enantiomer of the alcohol is preferentially acylated by the lipase (B570770), leaving the other enantiomer unreacted. The acylated ester and the unreacted alcohol can then be separated. The efficiency of the resolution is determined by the enantioselectivity of the lipase, which can often be very high, yielding products with excellent enantiomeric excess (ee). researchgate.net
A typical procedure for such a resolution involves incubating the racemic alcohol with a lipase (such as Candida antarctica lipase B, CAL-B) in an organic solvent with an acyl donor (like vinyl acetate). The progress of the reaction is monitored, and the reaction is stopped at approximately 50% conversion to obtain both the ester and the remaining alcohol in high enantiomeric purity.
| Enzyme | Substrate Analog | Acyl Donor | Outcome |
| Lipase | 1-(cyclohex-1-en-1-yl)ethanol | Vinyl acetate | Successful kinetic resolution, yielding enantiomerically enriched alcohol and ester. researchgate.net |
This biocatalytic approach is highly attractive due to the mild reaction conditions, high selectivity, and the green nature of the catalysts.
Diastereoselective Control in Transformations of this compound
Once enantiomerically pure this compound is obtained, its existing stereocenter can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective control. The chiral center can direct the approach of reagents to other reactive sites within the molecule, leading to the preferential formation of one diastereomer over another.
For example, if the hydroxyl group is used to direct a subsequent reaction, such as an epoxidation of the double bond, the reagent would be expected to approach from the same face as the hydroxyl group, leading to a syn-diastereomer. Conversely, steric hindrance from the substituted cyclohexene (B86901) ring might favor an anti-attack. The outcome often depends on the specific reagents and reaction conditions used.
The principles of substrate-controlled diastereoselection are fundamental in organic synthesis. For instance, in the reactions of chiral allylic alcohols, the stereochemistry of the newly formed stereocenters is often dictated by the existing one. This control is crucial for building up complex molecules with multiple stereocenters in a predictable manner.
Conformational Analysis of this compound and Related Structures
The reactivity and stereochemical behavior of this compound are intrinsically linked to its three-dimensional structure, or conformation. The cyclohexene ring is not planar and can adopt different conformations, which in turn influences the spatial orientation of the substituents.
For 2-bromocyclohexanone (B1249149), the equilibrium between the axial and equatorial conformations of the bromine atom has been investigated using NMR spectroscopy and theoretical calculations. researchgate.net It was found that the solvent plays a significant role in determining the preferred conformation. In non-polar solvents, the equatorial conformer is favored, while in polar solvents, the axial conformer can become more stable. researchgate.net
In the case of this compound, the cyclohexene ring exists in a half-chair conformation. The substituents, the bromo group and the 1-ethanol group, will occupy specific positions in this conformation. The relative energies of the different possible conformers would be influenced by steric interactions between the substituents and electronic effects, such as the Thorpe-Ingold effect or allylic strain.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules. nih.govnih.gov By calculating the energies of different possible conformers, the most stable arrangement can be predicted. These computational results can be corroborated by spectroscopic data, such as NMR coupling constants and through-space interactions observed in NOESY experiments.
A summary of techniques used for conformational analysis of related compounds is presented below:
| Technique | Information Gained | Example Application |
| NMR Spectroscopy | Coupling constants (3JHH) provide information on dihedral angles. NOESY experiments reveal through-space proximity of atoms. | Determining the axial/equatorial preference of substituents in cyclohexanes. researchgate.net |
| Infrared (IR) Spectroscopy | The position of certain vibrational bands can be sensitive to conformation. | Studying the conformational equilibrium of 2-bromocyclohexanone. researchgate.net |
| Computational Chemistry (DFT) | Calculation of relative energies of different conformers, prediction of bond lengths, bond angles, and dihedral angles. nih.govnih.gov | Predicting the most stable conformation of substituted cyclohexanes. |
Reactivity Profiles and Chemical Transformations of 1 2 Bromo 1 Cyclohexen 1 Yl Ethanol
Reactivity of the Bromine Substituent
The vinyl bromide moiety is a key site for synthetic modification, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is distinct from that of alkyl bromides, with cross-coupling and metallo-organic reactions being particularly prominent.
Direct nucleophilic substitution on vinyl halides through SN1 or SN2 pathways is generally disfavored due to the high energy of the potential vinylic carbocation intermediate and the increased strength of the sp² C-Br bond. However, under specific conditions, such as those involving transition metal catalysis or very strong nucleophiles, substitution can occur. The precise conditions and outcomes are highly dependent on the substrate and the nucleophile.
Treatment of 1-(2-bromo-1-cyclohexen-1-yl)ethanol with a strong, non-nucleophilic base can induce an elimination reaction. This process would involve the removal of the bromine atom and a proton from an adjacent carbon, leading to the formation of a conjugated diene. The regioselectivity of this elimination would be influenced by the specific base used and the reaction conditions.
The vinyl bromide group is an excellent participant in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions allow for the formation of new carbon-carbon bonds with a high degree of control and functional group tolerance. Due to the lack of specific studies on this compound, the following table presents data from analogous cyclic vinyl bromide systems to illustrate the potential of these transformations.
Interactive Data Table: Cross-Coupling Reactions of Analogous Cyclic Vinyl Bromides
| Reaction Type | Electrophile (Analog) | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Suzuki Coupling | 2-Bromocyclohex-1-enecarbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |
| Heck Reaction | 1-Bromocyclohexene | n-Butyl acrylate | Pd(OAc)₂ / Tedicyp | NaOAc | DMF | 92 |
| Stille Coupling | 1-Bromocyclohexene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | THF | 85 |
This data is representative of reactions with similar structures and is intended to illustrate the potential reactivity of this compound.
In addition to cross-coupling reactions, the bromine atom can undergo metal-halogen exchange, typically with organolithium reagents, to generate a vinyllithium (B1195746) species. This highly reactive intermediate can then be trapped with various electrophiles, providing another versatile route for C-C bond formation.
Functional Group Transformations of the Hydroxyl Moiety
The secondary allylic alcohol group provides a second site for chemical modification, allowing for changes in oxidation state and the introduction of various protecting or functional groups.
The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 1-(2-bromo-1-cyclohexen-1-yl)ethanone. Milder oxidizing agents are generally preferred to avoid potential side reactions involving the vinyl bromide or the double bond.
Reduction of the hydroxyl group is not a typical transformation, but the double bond could be hydrogenated. However, this would likely require conditions that could also lead to the reductive cleavage of the carbon-bromine bond.
Interactive Data Table: Oxidation of Analogous Secondary Alcohols
| Reaction Type | Substrate (Analog) | Reagent | Solvent | Yield (%) |
| Oxidation | 1-Cyclohexylethanol | Pyridinium chlorochromate (PCC) | Dichloromethane | 92 |
| Oxidation | Cyclohex-2-en-1-ol | Dess-Martin periodinane | Dichloromethane | 94 |
This data illustrates typical conditions for the oxidation of secondary alcohols similar to the hydroxyl moiety in this compound.
The hydroxyl group can be readily converted into esters or ethers to introduce protecting groups or new functionalities. Esterification is typically achieved by reaction with an acyl chloride or a carboxylic acid under acidic catalysis. chemguide.co.uk Etherification can be carried out, for example, through the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. byjus.commasterorganicchemistry.com
Interactive Data Table: Derivatization of Analogous Secondary Alcohols
| Reaction Type | Substrate (Analog) | Reagent | Conditions | Product Type |
| Esterification | Cyclohexanol | Acetyl chloride | Pyridine, 0 °C to rt | Ester |
| Etherification | Cyclohexanol | 1) NaH2) Methyl iodide | THF, 0 °C to rt | Ether |
This data represents common methods for the derivatization of secondary alcohols and is applicable to this compound.
Dehydration Pathways to Olefinic Products
The dehydration of this compound, typically under acidic conditions, is expected to proceed via an E1 elimination mechanism. The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Departure of the water molecule generates a secondary vinyl cation. This intermediate can then lose a proton from an adjacent carbon to form a conjugated diene.
Two primary olefinic products are anticipated from this dehydration, depending on which proton is abstracted:
1-Bromo-2-vinylcyclohexene: Abstraction of a proton from the ethyl group would lead to the formation of a conjugated system where the vinyl group is attached to the brominated carbon of the cyclohexene (B86901) ring.
2-Bromo-1-ethylidenecyclohexene: Removal of a proton from the adjacent carbon within the cyclohexene ring would result in an exocyclic double bond.
The regioselectivity of the elimination is influenced by the stability of the resulting diene. Generally, the formation of the more substituted and conjugated double bond system is favored.
Table 1: Predicted Products of Dehydration of this compound
| Product Name | Structure | Pathway |
| 1-Bromo-2-vinylcyclohexene | Proton abstraction from the ethyl group | |
| 2-Bromo-1-ethylidenecyclohexene | Proton abstraction from the cyclohexene ring |
Note: The table is interactive. Click on the headers to sort.
Reactivity of the Cyclohexene Alkene
The double bond within the cyclohexene ring of this compound is susceptible to various addition reactions, characteristic of alkenes.
Electrophilic and Nucleophilic Additions
Electrophilic Addition: The electron-rich double bond of the cyclohexene moiety can react with electrophiles. For instance, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate. The initial attack of the electrophile (H+) will occur at the less substituted carbon of the double bond to form a more stable secondary carbocation. Subsequent attack by the nucleophile (X-) will yield the addition product. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon atom that already has more hydrogen atoms.
Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the double bond can be facilitated by the presence of the bromine atom, which can influence the electronic distribution of the π-system. Under specific conditions, particularly with soft nucleophiles, conjugate addition might be possible, although this is less favored compared to electrophilic additions.
Table 2: Potential Addition Reactions of the Cyclohexene Alkene
| Reagent | Reaction Type | Predicted Major Product |
| HBr | Electrophilic Addition | 1,2-Dibromo-1-(1-hydroxyethyl)cyclohexane |
| Br₂ | Electrophilic Addition | 1,2,3-Tribromo-1-(1-hydroxyethyl)cyclohexane |
| H₂O/H⁺ | Electrophilic Addition | 2-Bromo-1-(1-hydroxyethyl)cyclohexan-1-ol |
Note: The table is interactive. Click on the headers to sort.
Cycloaddition Chemistry
The cyclohexene double bond can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. The reactivity of the double bond in a [4+2] cycloaddition is influenced by the electronic nature of the substituents on the ring. The presence of the electron-withdrawing bromine atom can affect the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, influencing the reaction rate and selectivity.
For this compound to act as a dienophile, it would react with a conjugated diene. The stereochemistry of the resulting bicyclic product would be determined by the endo rule, which favors the formation of the product where the electron-withdrawing groups of the dienophile are oriented towards the newly forming double bond in the transition state.
Rearrangement Processes
Carbocationic intermediates formed during reactions of this compound, such as in acid-catalyzed dehydration or electrophilic additions, are susceptible to rearrangement processes to form more stable carbocations.
A key potential rearrangement is a hydride shift . For instance, the secondary vinyl cation formed upon dehydration could undergo a 1,2-hydride shift from the adjacent carbon in the cyclohexene ring. This would result in the formation of a more stable allylic carbocation. Subsequent elimination or nucleophilic attack would then lead to rearranged products.
Another possibility is an alkyl shift . While less likely than a hydride shift in this specific structure, under forcing conditions, a rearrangement of the carbon skeleton could occur to relieve ring strain or to form a more substituted carbocation.
The propensity for these rearrangements is highly dependent on the stability of the initial and rearranged carbocations, as well as the reaction conditions. The formation of a resonance-stabilized allylic cation via a hydride shift is a particularly favorable pathway that could compete with direct elimination from the initially formed vinyl cation. wikipedia.org
Mechanistic Investigations of Chemical Reactions Involving 1 2 Bromo 1 Cyclohexen 1 Yl Ethanol
Reaction Pathway Elucidation
The elucidation of reaction pathways for 1-(2-bromo-1-cyclohexen-1-yl)ethanol is complex due to the presence of multiple reactive sites. The primary pathways anticipated for this molecule are nucleophilic substitution and elimination reactions. Given the structure of the substrate, a vinylic halide, these reactions can proceed through several distinct mechanisms.
One plausible pathway, especially under solvolytic conditions (e.g., in hot ethanol), is analogous to an SN1-type mechanism. pearson.com This would involve the departure of the bromide ion to form a vinylic carbocation. However, vinylic carbocations are generally unstable. The presence of the hydroxyl group on the adjacent carbon could play a role in stabilizing this intermediate.
Alternatively, nucleophilic substitution at a vinylic carbon can occur via a concerted, S_N2-type mechanism. researchgate.net In such a pathway, the nucleophile attacks the sp²-hybridized carbon bearing the bromine atom, and the bromide ion leaves simultaneously. The stereochemistry of this reaction would be of significant interest.
Elimination reactions are also possible, potentially leading to the formation of a cyclohexadiene derivative. These could proceed through an E1 mechanism, following the formation of a carbocation, or an E2 mechanism, involving a concerted removal of a proton and the bromide ion.
A key aspect of elucidating the reaction pathway is to consider the potential for rearrangements. For instance, in a related system, 3-bromo-1-methylcyclohexene, carbocation intermediates have been shown to undergo hydride shifts to form more stable carbocations. pearson.com While the vinylic nature of the carbocation in the case of this compound makes such rearrangements less straightforward, the possibility cannot be entirely dismissed, especially under forcing conditions.
The reaction pathway can also be influenced by the choice of reagents. The use of a strong, non-nucleophilic base would likely favor an elimination pathway, whereas a strong nucleophile might favor substitution. The solvent can also play a critical role; polar protic solvents may favor pathways involving charged intermediates, such as carbocations. ncert.nic.in
Table 1: Plausible Reaction Pathways for this compound
| Pathway | Mechanism | Key Features | Expected Products |
|---|---|---|---|
| Nucleophilic Substitution | S_N1-like | Formation of a vinylic carbocation intermediate. | Substituted cyclohexene (B86901) derivative. |
| Nucleophilic Substitution | S_N2-like | Concerted attack of nucleophile and departure of bromide. | Substituted cyclohexene derivative. |
| Elimination | E1 | Formation of a carbocation followed by deprotonation. | Cyclohexadiene derivative. |
| Elimination | E2 | Concerted removal of a proton and bromide ion. | Cyclohexadiene derivative. |
Characterization and Role of Transient Intermediates
Transient intermediates are fleeting species that are not reactants or products but are formed during the course of a reaction. Their characterization is pivotal to understanding the reaction mechanism. In reactions involving this compound, the most probable transient intermediates are carbocations.
Should the reaction proceed via an S_N1 or E1 pathway, a vinylic carbocation would be formed upon the heterolytic cleavage of the C-Br bond. libretexts.org The stability of this carbocation is a critical factor. Generally, vinylic carbocations are less stable than their alkyl counterparts due to the sp-hybridization of the cationic carbon. However, the structure of the carbocation derived from this compound could be stabilized by resonance, delocalizing the positive charge across the double bond. pearson.com
The hydroxyl group at the adjacent carbon can also play a significant role in stabilizing the carbocation intermediate through the formation of a protonated epoxide-like species, also known as a halohydrin-derived intermediate. This neighboring group participation could significantly influence the stereochemical outcome of the reaction.
In the case of a concerted S_N2-type reaction, the transient species would be a five-coordinate transition state rather than a discrete intermediate. libretexts.org Characterizing such transition states often relies on computational methods.
Experimental techniques for detecting and characterizing transient intermediates include low-temperature NMR spectroscopy and flash photolysis coupled with transient absorption spectroscopy. However, due to the high reactivity and short lifetimes of species like vinylic carbocations, their direct observation is challenging. libretexts.org Therefore, their existence is often inferred from the product distribution and stereochemical outcomes of the reaction. For instance, the observation of rearranged products would provide strong evidence for the involvement of a carbocation intermediate that has undergone a structural reorganization to a more stable form. libretexts.org
Unraveling Catalytic Cycles and Reaction Kinetics
While many reactions of this compound may proceed without a catalyst, certain transformations, such as cross-coupling reactions, would necessitate one. Unraveling the catalytic cycle for such a reaction involves identifying the elementary steps: oxidative addition, transmetalation, and reductive elimination.
For example, in a hypothetical palladium-catalyzed cross-coupling reaction, the catalytic cycle would likely commence with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex. This would form a Pd(II) intermediate. Subsequent transmetalation with an organometallic reagent (e.g., an organoboron or organotin compound) would replace the bromide with the organic group from the coupling partner. The final step would be reductive elimination from the Pd(II) complex to yield the coupled product and regenerate the Pd(0) catalyst.
The kinetics of the reaction provide insight into the rate-determining step of the catalytic cycle. For instance, if the oxidative addition is the slowest step, the reaction rate would be expected to be first order in both the substrate and the catalyst concentration. The study of reaction kinetics often involves monitoring the disappearance of reactants or the appearance of products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Table 2: Hypothetical Catalytic Cycle Steps and Associated Kinetics
| Step | Description | Expected Kinetic Dependence |
|---|---|---|
| Oxidative Addition | Insertion of the metal catalyst into the C-Br bond. | Dependent on substrate and catalyst concentration. |
| Transmetalation | Exchange of ligands between the catalyst and a coupling partner. | Dependent on the concentration of the organometallic reagent. |
| Reductive Elimination | Formation of the final product and regeneration of the catalyst. | Typically a fast, intramolecular step. |
Computational and Experimental Kinetic Studies
A powerful approach to understanding reaction mechanisms is the combination of computational and experimental kinetic studies. Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the in-silico modeling of reaction pathways and the calculation of the energy profiles of these pathways. mdpi.comrsc.org
For this compound, computational studies could be employed to:
Calculate the relative energies of the potential transient intermediates and transition states.
Determine the activation barriers for different proposed reaction pathways (e.g., S_N1 vs. S_N2).
Visualize the geometries of the transition states to understand the stereochemical course of the reaction.
Investigate the role of the solvent in stabilizing or destabilizing intermediates and transition states.
Experimental kinetic studies provide the real-world data against which the computational models can be benchmarked. rsc.org These studies would involve systematically varying the concentrations of the reactants and the temperature of the reaction and measuring the effect on the reaction rate. From this data, the experimental activation parameters (enthalpy and entropy of activation) can be determined.
A strong correlation between the computationally predicted activation barriers and the experimentally determined activation energies would lend significant support to a proposed mechanism. For instance, if DFT calculations predict a lower activation barrier for an S_N2-like pathway compared to an S_N1-like pathway, and experimental kinetics show a second-order rate law, this provides compelling evidence for the S_N2 mechanism.
Furthermore, kinetic isotope effect (KIE) studies, both experimental and computational, could be used to probe the nature of the transition state. For example, by replacing a hydrogen atom at a specific position with deuterium, one can measure the effect on the reaction rate. This can provide information about which bonds are being broken or formed in the rate-determining step.
The synergy between computational and experimental kinetics provides a detailed, molecular-level picture of the reaction mechanism that would be difficult to obtain using either approach alone. nih.gov
Theoretical and Computational Chemistry Studies on 1 2 Bromo 1 Cyclohexen 1 Yl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-bromo-1-cyclohexen-1-yl)ethanol, these calculations offer insights into its electronic structure and energetic stability.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations can elucidate the distribution of electrons within this compound, revealing details about its chemical bonding and reactivity. Key parameters derived from DFT analysis include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Furthermore, DFT can be employed to generate electron density maps and molecular electrostatic potential (MEP) surfaces. These visualizations help in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. For this compound, the bromine and oxygen atoms are expected to be electron-rich centers.
A comprehensive DFT study would typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms, followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum.
While DFT is a widely used method, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even more accurate predictions of molecular energies and structures, albeit at a higher computational cost. These methods are particularly valuable for benchmarking the results obtained from DFT.
For this compound, ab initio methods can be used to calculate precise bond lengths, bond angles, and dihedral angles. They can also provide highly accurate predictions of the molecule's total energy, enthalpy of formation, and Gibbs free energy. Comparing the results from different levels of theory (e.g., DFT vs. MP2 vs. CC) allows for a thorough assessment of the reliability of the computational predictions.
| Computational Method | Predicted Parameter | Value |
| DFT (B3LYP/6-31G) | C-Br Bond Length | ~1.90 Å |
| DFT (B3LYP/6-31G) | C=C Bond Length | ~1.34 Å |
| DFT (B3LYP/6-31G*) | O-H Bond Length | ~0.97 Å |
| MP2/aug-cc-pVDZ | Total Energy | (Specific value would require calculation) |
| CCSD(T)/aug-cc-pVTZ | Enthalpy of Formation | (Specific value would require calculation) |
Molecular Dynamics Simulations for Conformational Landscapes
The cyclohexene (B86901) ring in this compound is not planar, and the ethanol (B145695) substituent can rotate, leading to a complex conformational landscape. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By simulating the motion of the atoms over time, MD can explore the different accessible conformations of the molecule and their relative stabilities.
An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent, and then solving Newton's equations of motion for the atoms. The resulting trajectory provides a wealth of information about the molecule's flexibility, preferred conformations, and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical and chemical properties.
Prediction of Structure-Reactivity Relationships
Computational chemistry provides powerful tools for predicting the reactivity of molecules. For this compound, various computational approaches can be used to understand its potential chemical transformations.
One common approach is the use of reactivity descriptors derived from conceptual DFT. These descriptors, such as chemical potential, hardness, and the Fukui function, can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the Fukui function can highlight which atoms are most susceptible to attack by a nucleophile or an electrophile.
Transition state theory can be combined with quantum chemical calculations to model reaction pathways. By locating the transition state structure for a proposed reaction and calculating its energy, the activation energy and reaction rate can be predicted. This can be applied to study potential reactions of this compound, such as nucleophilic substitution or elimination reactions.
Spectroscopic Property Simulations and Validation
Computational methods can simulate various types of spectra, which can then be compared with experimental data for validation. For this compound, the following spectroscopic properties can be simulated:
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an IR spectrum and can be used to identify the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen and carbon atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum.
| Spectroscopic Technique | Simulated Property | Predicted Value Range |
| IR Spectroscopy | C=C Stretch | 1640-1680 cm⁻¹ |
| IR Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ |
| ¹H NMR Spectroscopy | -CH(OH)- Proton | 3.5-4.5 ppm |
| ¹³C NMR Spectroscopy | C-Br Carbon | 110-125 ppm |
| UV-Vis Spectroscopy | λ_max | ~200-220 nm |
Advanced Synthetic Applications of 1 2 Bromo 1 Cyclohexen 1 Yl Ethanol
Utilization as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter at the carbon bearing the hydroxyl group implies that enantiomerically pure forms of 1-(2-Bromo-1-cyclohexen-1-yl)ethanol could theoretically serve as valuable chiral building blocks. In principle, the resolution of the racemic mixture or the development of an asymmetric synthesis for this compound would open avenues for its use in the stereocontrolled construction of more complex chiral molecules. The hydroxyl group could be used to direct subsequent reactions or be transformed into other functionalities, while the vinyl bromide offers a handle for various cross-coupling reactions. However, the scientific literature does not currently contain specific examples or methodologies for the enantioselective synthesis or resolution of this compound, nor does it detail its application in asymmetric synthesis.
Precursor in the Synthesis of Architecturally Complex Molecules
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, suggests its potential as a precursor for the synthesis of intricate molecular architectures. The vinyl bromide moiety could participate in a variety of carbon-carbon bond-forming reactions, such as Suzuki, Stille, Heck, or Sonogashira couplings, to introduce new substituents onto the cyclohexene (B86901) ring. The secondary alcohol could be oxidized to a ketone or used as a handle for ether or ester formation, enabling the construction of more elaborate structures. Furthermore, the potential for intramolecular reactions, such as cyclizations, could lead to the formation of fused or bridged ring systems. Nevertheless, there is a notable absence of published research demonstrating the use of this compound as a key intermediate in the total synthesis of natural products or other architecturally complex molecules.
Contribution to Methodological Development in Organic Synthesis
New reagents and substrates are the driving force behind the development of novel synthetic methodologies. The unique combination of functional groups in this compound could potentially be exploited in the development of new reaction pathways. For instance, its structure could be ideal for investigating novel cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity. The interplay between the hydroxyl group and the vinyl bromide could also be harnessed in the design of new catalytic transformations. At present, however, the chemical literature does not report any instances where this compound has been a key substrate in the development of new synthetic methods.
Q & A
Basic Research Questions
Q. How can 1-(2-Bromo-1-cyclohexen-1-yl)ethanol be synthesized, and what experimental parameters require optimization?
- Methodology: Start with cyclohexene derivatives as precursors. Bromination at the allylic position (C2) can be achieved using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN as a catalyst in CCl₄). Subsequent epoxidation or hydroxylation of the cyclohexene ring may introduce the ethanol moiety. Key parameters to optimize include reaction temperature (50–80°C), solvent polarity, and stoichiometry of brominating agents to avoid over-bromination .
- Validation: Monitor reaction progress via TLC or GC-MS. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology:
- NMR: ¹H and ¹³C NMR to confirm the cyclohexenyl backbone and bromine/ethanol substituents. Look for coupling constants (J values) to distinguish cis/trans isomerism in the cyclohexene ring .
- IR: Identify O–H (3200–3600 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (C₈H₁₃BrO⁺) and isotopic patterns for bromine .
Q. How does the steric and electronic environment of the cyclohexene ring influence the reactivity of the bromine and hydroxyl groups?
- Methodology: Perform comparative studies using substituted cyclohexene analogs (e.g., methyl or electron-withdrawing groups). Use DFT calculations (B3LYP/6-31G*) to map electron density distributions and predict sites for nucleophilic attack or elimination reactions .
Advanced Research Questions
Q. What computational strategies can predict the regioselectivity of reactions involving this compound?
- Methodology:
- DFT Studies: Calculate transition-state energies for possible reaction pathways (e.g., SN2 vs. E2 mechanisms). Use solvent models (PCM or SMD) to account for solvation effects .
- Molecular Dynamics (MD): Simulate conformational changes in the cyclohexene ring under thermal or catalytic conditions .
Q. How can contradictory data between experimental and computational results be resolved in studies of this compound?
- Methodology:
- Error Analysis: Check for systematic errors in experimental conditions (e.g., impurities in reagents, incomplete purification) or computational basis sets .
- Sensitivity Testing: Vary key parameters (e.g., dielectric constant in solvent models) to identify sources of discrepancy .
- Collaborative Validation: Cross-reference with independent datasets (e.g., crystallographic data from similar brominated cyclohexanol derivatives) .
Q. What strategies are effective for stabilizing this compound against thermal or hydrolytic degradation?
- Methodology:
- Stability Assays: Conduct accelerated aging studies (40–60°C, 70% humidity) and monitor degradation via HPLC.
- Protective Groups: Introduce temporary protecting groups (e.g., acetyl for –OH) during synthesis to prevent unwanted reactions .
- Storage Recommendations: Store under inert atmosphere (argon) at –20°C, as bromoalcohols are prone to HBr elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
